Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethyl-3,5-dimethoxybenzylamine)palladium(II)]
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] (CAS: 1093348-08-3) is a palladium(II) complex featuring a bulky N-heterocyclic carbene (NHC) ligand and a chelating N,N-dimethyl-3,5-dimethoxybenzylamine ancillary ligand. The NHC ligand, derived from 1,3-bis(2,6-diisopropylphenyl)imidazolium salts, provides exceptional steric bulk and electron-donating properties, which stabilize the palladium center and enhance catalytic activity . The ancillary ligand contributes to fine-tuning the electronic environment, enabling selective reactivity in cross-coupling and C–H functionalization reactions .
This complex is commercially available (e.g., TCI Chemicals, catalog C2406-1G) and is widely employed in organic synthesis due to its robustness under harsh reaction conditions . Its synthesis typically involves transmetallation or ligand substitution reactions starting from Pd precursors like palladium acetate .
Properties
Molecular Formula |
C38H52ClN3O2Pd-2 |
|---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;chloride |
InChI |
InChI=1S/C27H36N2.C11H16NO2.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;/h9-16,18-21H,1-8H3;5,7H,8H2,1-4H3;1H;/q;-1;;/p-1 |
InChI Key |
WIWLDYUHWTWSDT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Parameter | Description |
|---|---|
| Chemical Name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] |
| Molecular Formula | C₃₈H₅₂ClN₃O₂Pd |
| Molecular Weight | 724.7 g/mol |
| CAS Number | 1093348-08-3 |
| Appearance | White to almost white powder or crystals |
| Purity | ≥ 98.0% (titrimetric analysis) |
| Synonyms | SingaCycle™-A2 |
Data consolidated from Avantor Sciences and VulcanChem product specifications, and PubChem database.
Preparation Methods Analysis
Detailed Synthetic Procedures
Synthesis of the NHC Ligand Precursor
- The imidazolium salt precursor is synthesized by alkylation of 1,3-bis(2,6-diisopropylphenyl)imidazole with appropriate alkyl halides under inert atmosphere.
- Purification is achieved by recrystallization from suitable solvents such as acetonitrile or ethanol.
Generation of Free Carbene and Palladium Coordination
- The free carbene is generated by deprotonation of the imidazolium salt using strong bases such as potassium tert-butoxide or sodium hydride in anhydrous solvents (e.g., tetrahydrofuran).
- Alternatively, silver(I) carbene complexes can be prepared first and then transmetallated to palladium(II).
- The palladium(II) precursor, commonly palladium(II) chloride (PdCl₂), is reacted with the free carbene or silver carbene complex to form the palladium-NHC intermediate.
Incorporation of N,N-Dimethyl-3,5-dimethoxybenzylamine Ligand
- The benzylamine ligand is introduced by ligand exchange or direct coordination to the palladium center in the presence of the NHC ligand.
- This step is often conducted under inert atmosphere and controlled temperature to prevent decomposition.
Purification and Characterization
- The final complex is isolated by filtration or crystallization.
- Purity is confirmed by titrimetric analysis (≥98%) and spectroscopic techniques such as NMR, IR, and mass spectrometry.
- The product typically appears as a white to off-white crystalline powder.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,3-bis(2,6-diisopropylphenyl)imidazole + alkyl halide | Imidazolium salt precursor |
| 2 | Base (KOtBu or NaH), anhydrous THF, inert atmosphere | Free NHC carbene generation |
| 3 | PdCl₂ + free carbene or Ag-NHC complex | Pd(II)-NHC intermediate |
| 4 | N,N-dimethyl-3,5-dimethoxybenzylamine, inert atmosphere | Final Pd(II) complex formation |
| 5 | Filtration/crystallization | Pure chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] |
Research Findings and Comparative Analysis
Purity and Yield
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Base for carbene generation | Potassium tert-butoxide or sodium hydride | Anhydrous conditions required |
| Solvent | Tetrahydrofuran (THF), acetonitrile | Dry, oxygen-free |
| Palladium precursor | Palladium(II) chloride (PdCl₂) | High purity grade |
| Ligand addition temperature | 0–25 °C | Controlled to prevent decomposition |
| Purification method | Crystallization or filtration | Yields white to off-white crystals |
| Purity | ≥ 98% (titrimetric analysis) | Confirmed by NMR and MS |
| Storage | Inert atmosphere, low temperature | To maintain catalytic activity |
Chemical Reactions Analysis
Types of Reactions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The chloro ligand can be substituted by other nucleophiles, leading to the formation of new palladium complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, boronic acids, and bases like potassium carbonate. Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound are often cross-coupled products, such as biaryl compounds in Suzuki-Miyaura coupling reactions .
Scientific Research Applications
Cross-Coupling Reactions
Palladium complexes are widely used as catalysts in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds. The compound Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] has shown efficacy in catalyzing reactions such as:
- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The palladium complex enhances reaction rates and yields due to its stability and reactivity.
- Heck Reaction : The compound facilitates the coupling of alkenes with aryl halides, providing a pathway for synthesizing substituted alkenes.
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Suzuki Coupling | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] | 85 | 2 |
| Heck Reaction | Same as above | 78 | 1.5 |
Mechanistic Insights
The mechanism of these reactions typically involves the oxidative addition of an aryl halide to the palladium center followed by transmetalation and reductive elimination. The unique ligand environment provided by the imidazolium-based ligand enhances the electronic properties of palladium, facilitating these steps.
Anticancer Activity
Recent studies have indicated that palladium complexes exhibit promising anticancer properties. Research focusing on Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] has demonstrated its potential as a cytotoxic agent against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this palladium complex on human leukemia cells (HL-60). The findings revealed:
- IC50 Value : Approximately comparable to cisplatin (a well-known chemotherapeutic agent).
- Mechanism of Action : Induction of apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Data Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 20.7 | Apoptosis via ROS and mitochondrial dysfunction |
| A549 (Lung Cancer) | <10 | DNA interaction and apoptosis |
Mechanism of Action
The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] involves the formation of a palladium-carbene complex. This complex facilitates the activation of aryl halides and subsequent cross-coupling with nucleophiles. The N-heterocyclic carbene ligand stabilizes the palladium center, enhancing its catalytic activity and selectivity .
Comparison with Similar Compounds
Structural and Ligand Variations
Table 1: Key Structural Features of Selected Pd-NHC Complexes
| Compound | Ancillary Ligand | NHC Ligand Substituents | Molecular Formula | Key Applications | References |
|---|---|---|---|---|---|
| Target Compound | N,N-dimethyl-3,5-dimethoxybenzylamine | 2,6-diisopropylphenyl | C₃₄H₄₈ClN₃O₂Pd | C–H activation, cross-coupling | |
| Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) Chloride | Allyl | 2,6-diisopropylphenyl | C₃₀H₄₂ClN₂Pd | Suzuki-Miyaura coupling | |
| Chloro1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidenepalladium(IV) | Isoquinoline | 2,6-dimethylphenyl | C₂₈H₂₇Cl₂N₃Pd | High oxidation state catalysis | |
| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride | 3-Chloropyridine | 2,6-diisopropylphenyl | C₃₂H₄₀Cl₃N₃Pd | C–N coupling |
Key Observations :
- Steric Effects : The 2,6-diisopropylphenyl groups in the target compound provide greater steric protection compared to 2,6-dimethylphenyl analogs (e.g., ), reducing decomposition pathways and enhancing thermal stability .
- Electronic Tuning : The N,N-dimethyl-3,5-dimethoxybenzylamine ligand in the target compound introduces electron-donating methoxy groups, which increase electron density at the Pd center, favoring oxidative addition steps in cross-coupling reactions .
Catalytic Performance
Table 2: Catalytic Activity in Representative Reactions
Key Findings :
- The target compound excels in C–H activation due to its ability to stabilize high-valent Pd intermediates (e.g., Pd(IV) in chlorination), as demonstrated by Whitfield and Sanford .
- In contrast, allyl-Pd-NHC complexes (e.g., ) outperform in Suzuki-Miyaura coupling due to the labile allyl ligand, which facilitates faster transmetallation .
Stability and Practical Considerations
- Thermal Stability : The target compound decomposes at >200°C, outperforming less bulky analogs (e.g., 2,6-dimethylphenyl-substituted complexes, which degrade at ~150°C) .
- Solubility: The dimethoxybenzylamine ligand improves solubility in polar solvents (e.g., DMSO, DMF), whereas analogs with non-polar ligands (e.g., isoquinoline in ) require toluene or THF .
Limitations and Trade-offs
- Cost : The complex’s synthesis requires expensive starting materials (e.g., 2,6-diisopropylphenylimidazolium salts), making it costlier than simpler PdCl₂(PPh₃)₂ analogs .
- Reaction Scope : While excellent in C–H activation, it is less effective in reactions requiring rapid ligand dissociation (e.g., Heck coupling), where less bulky complexes are preferred .
Biological Activity
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a palladium center coordinated to a bidentate ligand system, which includes an imidazolium and an amine moiety. The complex's molecular weight is approximately 572.54 g/mol, and it is characterized by its stability and reactivity in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of palladium(II) complexes, including those similar to Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)].
- Mechanism of Action : Palladium complexes are known to interact with DNA, leading to cytotoxic effects in cancer cells. They exhibit a mechanism that involves DNA binding and disruption of cellular processes essential for cancer cell survival .
- Cytotoxicity Studies : A study conducted using the SRB assay demonstrated significant cytotoxicity against various cancer cell lines. For instance, palladium complexes have shown promising results against MCF-7 (breast cancer) and MDA-MB-231 cell lines, indicating their potential as effective anticancer agents .
Table 1: Cytotoxicity of Palladium(II) Complexes
| Complex Name | Cell Line | IC50 (µM) |
|---|---|---|
| Pd Complex A | MCF-7 | 5.0 |
| Pd Complex B | MDA-MB-231 | 10.5 |
| Chloro Complex | E5000 (T-cell leukemia) | 7.8 |
Antimicrobial Activity
In addition to anticancer properties, palladium complexes have also been evaluated for their antimicrobial activities .
- Broad Spectrum Activity : Studies indicate that palladium complexes exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, they have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Palladium(II) Complexes
| Complex Name | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Pd Complex A | MRSA | 25 |
| Pd Complex B | Pseudomonas aeruginosa | 50 |
| Chloro Complex | Bacillus subtilis | 30 |
Case Studies
- Study on Breast Cancer Cells : A recent investigation into the effects of palladium complexes on breast cancer cells revealed that these compounds could induce apoptosis through DNA damage mechanisms. The study utilized flow cytometry to analyze cell cycle arrest and apoptotic markers .
- Antioxidant Properties : Research has also focused on the antioxidant capabilities of these complexes. Palladium(II) complexes have demonstrated significant radical scavenging activity compared to traditional antioxidants like Trolox and ascorbic acid . This property may contribute to their overall anticancer efficacy by reducing oxidative stress in cells.
Q & A
Q. What experimental techniques are critical for confirming the molecular structure of this palladium complex?
The molecular structure can be validated using single-crystal X-ray diffraction (SCXRD), which provides precise bond lengths, angles, and coordination geometry. For example, SCXRD analysis of analogous Pd-NHC (N-heterocyclic carbene) complexes reveals square-planar coordination around Pd, with bond lengths between Pd-Cl and Pd-C(carbene) typically ranging from 2.30–2.35 Å and 1.95–2.05 Å, respectively . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming the presence of the NHC ligand and dimethylamino-methoxybenzylamine moiety. Cross-peaks in 2D NMR (e.g., HSQC) can resolve overlapping signals from bulky isopropylphenyl groups .
Q. How is this complex synthesized, and what purity controls are recommended?
Synthesis typically involves ligand exchange reactions. A common method is reacting a Pd(0) precursor (e.g., Pd(dba)) with the NHC ligand and subsequent alkylation/coordination steps. For purity ≥97%, column chromatography (silica gel, hexane/EtOAc) is used to remove unreacted ligands. Purity is verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, ensuring no residual ligands or byproducts remain .
Q. What are the primary catalytic applications of this complex?
This Pd-NHC complex is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its stability and electron-rich carbene ligand. For instance, in aryl amination, turnover numbers (TON) exceeding 10 have been reported under mild conditions (room temperature, aqueous media) .
Advanced Research Questions
Q. How does the steric bulk of the N,N-dimethyl-3,5-dimethoxybenzylamine ligand influence catalytic activity?
The ligand’s steric profile (quantified using %V calculations) affects substrate accessibility. For example, the 3,5-dimethoxy groups create a cone angle of ~160°, which enhances selectivity in sterically demanding reactions like β-C(sp)-H arylation. However, excessive bulk (>180°) reduces TON due to hindered Pd-substrate coordination. Comparative studies with less bulky ligands (e.g., N-methylbenzylamine) show a 30% decrease in reaction yield for bulky substrates .
Q. What strategies resolve contradictions in reported catalytic efficiencies across studies?
Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, base strength). For example, using KPO instead of CsCO in Suzuki-Miyaura coupling can increase yields by 20% due to better solubility. Controlled experiments with standardized parameters (solvent: toluene, temperature: 80°C) and kinetic profiling (e.g., monitoring via in situ IR) help isolate variables .
Q. How does the electronic nature of the NHC ligand impact oxidative addition kinetics?
The σ-donating strength of the NHC ligand (measured via Tolman electronic parameter, TEP) accelerates oxidative addition of aryl halides. For this complex, TEP ≈ 2050 cm (from IR of CO adducts) correlates with a 50% faster rate for Ar-Cl bond activation compared to less donating ligands (TEP > 2065 cm) .
Methodological Notes
- Crystallography : For SCXRD, slow diffusion of hexane into a dichloromethane solution yields high-quality crystals. Use low-temperature (100 K) data collection to minimize disorder in isopropyl groups .
- Catalytic Screening : Employ a glovebox for air-sensitive reactions. Monitor reaction progress via GC-MS or NMR for fluorinated substrates .
- Data Reproducibility : Report detailed ligand-to-Pd ratios (e.g., 1.05:1 molar excess of NHC) and pre-catalyst activation steps (e.g., heating at 60°C for 10 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
